2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride
Description
2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a (4-chlorophenoxy)methyl group at position 5 and an ethylamine side chain at position 3. The hydrochloride salt enhances its solubility for pharmacological applications. This compound is part of a broader class of 1,2,4-oxadiazole derivatives, which are valued in medicinal chemistry for their metabolic stability and bioisosteric properties .
This compound has been discontinued in commercial catalogs , limiting its current availability for research.
Properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2.ClH/c12-8-1-3-9(4-2-8)16-7-11-14-10(5-6-13)15-17-11;/h1-4H,5-7,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWCDEBZUJOWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=NO2)CCN)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Principles of 1,2,4-Oxadiazole Formation
The 1,2,4-oxadiazole ring is typically constructed via cyclization reactions between amidoximes and carboxylic acid derivatives. Amidoximes, formed by treating nitriles with hydroxylamine, react with acyl chlorides, anhydrides, or activated esters under basic or neutral conditions to yield 1,2,4-oxadiazoles. Regioselectivity is governed by the electronic and steric properties of the reactants, with the acyl group bonding to the oxadiazole’s position 5 and the amidoxime contributing the position 3 substituent.
Retrosynthetic Analysis of the Target Compound
Retrosynthetically, the target molecule dissects into two key components:
- The (4-chlorophenoxy)methyl acyl donor : Derived from 4-chlorophenoxyacetic acid or its activated derivatives.
- The ethylamine-containing amidoxime : Synthesized from cyanoethylamine (H₂N-CH₂CH₂-C≡N) via hydroxylamine treatment.
Cyclization of these precursors forms the 1,2,4-oxadiazole core, followed by hydrochloride salt formation to enhance stability.
Detailed Preparation Methods
Synthesis of (4-Chlorophenoxy)acetic Acid
Step 1: Etherification of 4-Chlorophenol
4-Chlorophenol reacts with chloroacetic acid in alkaline media to form (4-chlorophenoxy)acetic acid.
$$
\text{4-Cl-C₆H₄-OH + Cl-CH₂COOH + 2 NaOH → 4-Cl-C₆H₄-O-CH₂COOH + 2 NaCl + H₂O}
$$
Conditions : Reflux in aqueous NaOH (10%) at 100°C for 6 hours. Yield : 78–85%.
Step 2: Activation as Acyl Chloride
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):
$$
\text{4-Cl-C₆H₄-O-CH₂COOH + SOCl₂ → 4-Cl-C₆H₄-O-CH₂COCl + SO₂↑ + HCl↑}
$$
Conditions : Stirring at 40°C for 3 hours under anhydrous conditions. Yield : >90%.
Preparation of Ethylamine-Derived Amidoxime
Step 1: Synthesis of Cyanoethylamine
Ethylamine is cyanated via Strecker synthesis or by reacting with cyanogen bromide (BrCN):
$$
\text{H₂N-CH₂CH₃ + BrCN → H₂N-CH₂CH₂-C≡N + HBr}
$$
Conditions : Ice-cold ethanol, 0–5°C, 12 hours. Yield : 60–70%.
Step 2: Amidoxime Formation
Cyanoethylamine reacts with hydroxylamine hydrochloride in methanol:
$$
\text{H₂N-CH₂CH₂-C≡N + NH₂OH·HCl → H₂N-CH₂CH₂-C(=N-OH)-NH₂ + HCl}
$$
Conditions : Reflux at 65°C for 8 hours, pH 7–8 (adjusted with NaHCO₃). Yield : 75–80%.
Cyclization to Form the 1,2,4-Oxadiazole Core
The amidoxime and acyl chloride undergo cyclization in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as a base:
$$
\text{H₂N-CH₂CH₂-C(=N-OH)-NH₂ + 4-Cl-C₆H₄-O-CH₂COCl → Target Oxadiazole + TEA·HCl}
$$
Conditions : Stirring at room temperature for 24 hours. Workup : Filtration, solvent evaporation, and recrystallization from ethanol/water. Yield : 65–72%.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in diethyl ether:
$$
\text{Oxadiazole free base + HCl → 2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride}
$$
Conditions : Dropwise addition of 1M HCl, stirring for 1 hour. Yield : 95% (purity confirmed by HPLC).
Optimization and Characterization
Reaction Optimization
- Solvent Selection : THF outperforms DMF and acetonitrile in minimizing side reactions.
- Temperature : Room temperature prevents decomposition of the acyl chloride.
- Base : Triethylamine effectively scavenges HCl, driving the reaction forward.
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the chlorophenoxy group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmacology: The compound is studied for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development.
Materials Science: Its unique chemical structure makes it useful in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for nerve signal transmission . This inhibition can lead to increased levels of acetylcholine, which may be beneficial in treating neurodegenerative disorders.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The (4-chlorophenoxy)methyl group in the target compound increases logP compared to the methoxy analog but reduces it relative to the tert-butyl derivative . Direct attachment of a 4-chlorophenyl group (as in ) results in higher Cl content but similar molecular weight to the target.
Hydrogen-Bonding and Solubility: The methoxy group in enhances solubility (lower logP) due to its electron-donating nature, whereas the chloro substituent in the target compound prioritizes lipophilicity. All analogs retain 2–3 hydrogen-bond donors, critical for interactions with biological targets like enzymes or receptors.
Positional isomerism (3-chloro vs. 4-chloro in and ) alters electronic distribution, impacting target selectivity.
Biological Activity
The compound 2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride (CAS No. 442870-87-3) is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structure, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 293.66 g/mol. The structural features include:
- Chlorophenoxy group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
- Oxadiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. The presence of the chlorophenoxy group may enhance this activity by improving membrane permeability.
2. Anticancer Properties
Preliminary studies have suggested that oxadiazole derivatives can induce apoptosis in cancer cells. The compound's structure allows it to interact with various cellular pathways involved in cell proliferation and survival.
3. Anti-inflammatory Effects
The compound's ability to inhibit cyclooxygenase enzymes (COX) has been noted, which is critical for reducing inflammation. This suggests potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell membranes | |
| Anticancer | Induction of apoptosis via mitochondrial pathways | |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Study 1: Anticancer Activity
A study published in MDPI demonstrated that similar oxadiazole compounds exhibited IC50 values indicating potent cytotoxicity against various cancer cell lines (e.g., A431 and Jurkat) . The mechanism involved the interaction with Bcl-2 proteins, leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
In vitro assays showed that oxadiazole derivatives had significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as chlorine, was crucial for enhancing this activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
